BENGHE Foundational & Exploratory

Check Availability & Pricing

Physicochemical properties of 1-Phenyl-4-
nitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Phenyl-4-nitronaphthalene

Cat. No.: B15341777

In-Depth Technical Guide to 1-Phenyl-4-
hitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-4-nitronaphthalene is a nitroaromatic derivative of phenylnaphthalene. While
specific research on this compound is limited, its structural motifs—a naphthalene core, a
phenyl substituent, and a nitro functional group—suggest its relevance in fields such as
chemical synthesis, materials science, and toxicology. The nitro functionality, in particular, is a
common feature in compounds with biological activity, including mutagenicity. This guide
provides a summary of the available physicochemical data, a plausible experimental protocol
for its synthesis based on established chemical reactions, and a general workflow for its
characterization.

Physicochemical Properties

Quantitative data for 1-Phenyl-4-nitronaphthalene is sparse in publicly available literature.
The following table summarizes the available experimental and predicted data. It is crucial to
distinguish between experimentally verified and computationally predicted values.
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Property Value Data Type Source

CAS Number 33457-01-1 Experimental guidechem.com

Molecular Formula C16H11:NO2 Calculated

Molecular Weight 249.27 g/mol Calculated

Melting Point 124-125 °C Experimental [1]

Boiling Point 399.97C at 760 Predicted Es-Guidechem
mmHg

Density 1.242 g/cm3 Predicted Es-Guidechem

Flash Point 188.1 °C Predicted Es-Guidechem

Refractive Index 1.673 Predicted Es-Guidechem

LogP (Octanol/Water) 4,938 Predicted Es-Guidechem

Polar Surface Area 45.82 Az Predicted Es-Guidechem

Note: Predicted values are computationally derived and should be used as estimates until
experimentally verified.

Experimental Protocols

A detailed experimental protocol for the synthesis of 1-Phenyl-4-nitronaphthalene is not
explicitly available in the reviewed literature. However, a plausible and widely used method for
its synthesis is the Suzuki-Miyaura cross-coupling reaction. This reaction is a versatile method
for forming carbon-carbon bonds.

Proposed Synthesis via Suzuki-Miyaura Coupling

The synthesis would involve the palladium-catalyzed cross-coupling of 1-bromo-4-
nitronaphthalene with phenylboronic acid.

Reactants:

e 1-Bromo-4-nitronaphthalene
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Phenylboronic acid
Palladium catalyst (e.g., Pd(PPhs)a, Tetrakis(triphenylphosphine)palladium(0))
Base (e.g., K2COs3, Na2COs, KzPOa4)

Solvent system (e.g., Toluene, 1,4-Dioxane, Dimethylformamide (DMF), often with water)

General Procedure:

Reaction Setup: A reaction flask is charged with 1-bromo-4-nitronaphthalene, phenylboronic
acid (typically 1.1 to 1.5 equivalents), and a base (typically 2 to 3 equivalents).

Solvent Addition: A suitable solvent or solvent mixture is added to the flask.

Degassing: The mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or
nitrogen) for a period of time to remove oxygen, which can deactivate the palladium catalyst.

Catalyst Addition: The palladium catalyst is added to the reaction mixture under the inert
atmosphere.

Reaction: The mixture is heated to a temperature appropriate for the chosen solvent and
catalyst (typically in the range of 80-110 °C) and stirred for a period of time (from a few hours
to overnight) until the reaction is complete, as monitored by techniques like Thin Layer
Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Workup: Upon completion, the reaction mixture is cooled to room temperature. The aqueous
and organic layers are separated. The aqueous layer is typically extracted with an organic
solvent (e.g., ethyl acetate). The combined organic layers are then washed with water and
brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSQOa4), and the solvent is removed
under reduced pressure.

Purification: The crude product is then purified, typically by column chromatography on silica
gel, to yield pure 1-Phenyl-4-nitronaphthalene.

Mandatory Visualizations
Proposed Synthetic Workflow
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The following diagram illustrates the logical workflow for the proposed synthesis of 1-Phenyl-4-
nitronaphthalene via a Suzuki-Miyaura cross-coupling reaction.

Reactants & Reagents
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Click to download full resolution via product page

Caption: Proposed Suzuki-Miyaura synthesis workflow for 1-Phenyl-4-nitronaphthalene.

General Characterization Workflow

Once synthesized, a standard workflow is followed to confirm the identity and purity of the
compound.
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Caption: General workflow for the characterization of a synthesized organic compound.

Biological Activity and Signaling Pathways

There is no specific information available regarding signaling pathways involving 1-Phenyl-4-
nitronaphthalene. However, it has been mentioned in the literature as a non-mutagenic
analogue in studies comparing the mutagenicity of nitrofluoranthenes.[2][3][4] This suggests
that while it contains a nitroaromatic moiety often associated with genotoxicity, the overall
structure of 1-Phenyl-4-nitronaphthalene may mitigate this effect. Further research is needed
to explore its biological activities and potential interactions with cellular pathways. The planarity
of the nitro group relative to the aromatic ring system is often a factor in the mutagenic potential
of nitro-polycyclic aromatic hydrocarbons.[3]
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Conclusion

1-Phenyl-4-nitronaphthalene is a compound for which detailed, publicly accessible
experimental data is limited. The provided physicochemical properties are largely based on
computational predictions, with the exception of an experimentally determined melting point.
The proposed synthesis via Suzuki-Miyaura coupling represents a standard and effective
method for its preparation. The general characterization workflow outlines the necessary steps
to confirm the structure and purity of the synthesized compound. Further research is required to
experimentally validate the predicted properties and to fully elucidate the biological profile of 1-
Phenyl-4-nitronaphthalene. The mention of its non-mutagenic nature in comparative studies
highlights it as a potentially interesting compound for structure-activity relationship studies in
toxicology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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